molecular formula C9H11NO4 B1467547 5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1339377-60-4

5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1467547
CAS RN: 1339377-60-4
M. Wt: 197.19 g/mol
InChI Key: ZOMHIPKCJDYIQY-UHFFFAOYSA-N
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Description

The compound “5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid” is an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “oxan-4-yl” part of the name suggests the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxazole ring attached to a carboxylic acid group at the 4-position and a tetrahydropyran ring at the 5-position . The exact structure would depend on the specific stereochemistry at the tetrahydropyran ring, which is not indicated in the name.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Research by Prokopenko et al. (2010) explored the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating the potential for chemical transformations and derivative synthesis of similar oxazole compounds (Prokopenko et al., 2010).

  • Acylation and Recyclization : Another study by Pil'o et al. (2010) developed a procedure for synthesizing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives, suitable for various subsequent transformations, including acylation and recyclization (Pil'o et al., 2010).

  • Photooxygenation Application : Wasserman et al. (1981) investigated oxazoles as masked forms of activated carboxylic acids, using them in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).

Biological and Pharmaceutical Applications

  • Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) discussed the use of similar compounds in the preparation of peptidomimetics or biologically active compounds, highlighting the relevance in pharmaceutical research (Ferrini et al., 2015).

  • Potential in Bronchodilator Synthesis : Research by Ray and Ghosh (1999) illustrated the conversion of 4-methyloxazole-5-carboxylic acid to N,N'-bis(4-methyloxazol-5-yl)urea, a key building block in the synthesis of a possible improved bronchodilator (Ray & Ghosh, 1999).

  • Inhibitory Activity on Blood Platelet Aggregation : A study by Ozaki et al. (1983) synthesized oxazole compounds, including methyl 5-substituted oxazole-4-carboxylates, and evaluated their inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied as a potential drug. If it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-8(14-5-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMHIPKCJDYIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
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5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
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5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
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5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
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5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

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